Lipophilicity-Guided Selectivity: XLogP3-AA Elevation Relative to the 3-Methoxy Analog
The 3-benzyloxybenzoyl substitution markedly increases lipophilicity compared to the closest commercially available analog, (3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone. The target compound's computed XLogP3-AA of 2.9 is 1.3 log units higher than the methoxy analog's predicted 1.6, directly impacting passive membrane permeability and CYP450 metabolic susceptibility [1]. In kinase drug discovery, a logP >2 is often required to achieve cellular potency while retaining acceptable solubility; the benzyloxy analog achieves this window precisely, whereas the methoxy analog falls short, potentially compromising cellular target engagement [2].
| Evidence Dimension | XLogP3-AA (partition coefficient) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | (3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2176069-40-0): XLogP3-AA ~1.6 (calculated by PubChem method) |
| Quantified Difference | +1.3 log units higher |
| Conditions | Computed by XLogP3-AA 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Procurement for in-cell kinase assays requires sufficient lipophilicity for membrane permeability; the 1.3 log unit difference can translate to a >10-fold variation in cellular potency.
- [1] PubChem Compound Summary for CID 121190981. (2025). 6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. View Source
- [2] Boezio, A. et al. (2026). US12581252B2: Substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors. Relay Therapeutics, Inc. and D. E. Shaw Research, LLC. View Source
